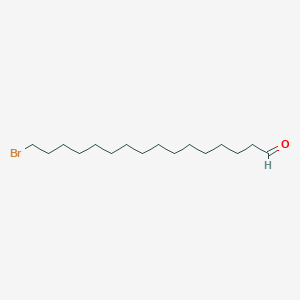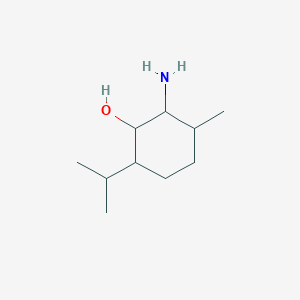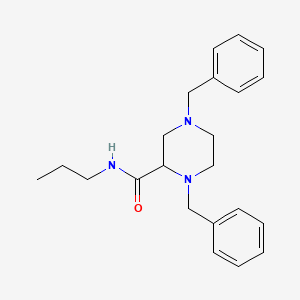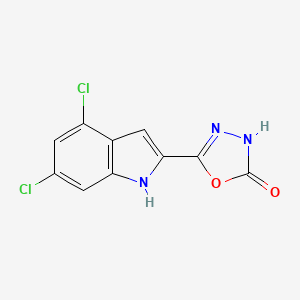
Sulfanylideneindiganyl--cadmium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylideneindiganyl–cadmium (1/1) is a coordination compound that has garnered significant interest due to its unique properties and potential applications in various fields. This compound consists of a cadmium ion coordinated with sulfanylideneindiganyl ligands, forming a complex with intriguing chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylideneindiganyl–cadmium (1/1) typically involves the reaction of cadmium salts with sulfanylideneindiganyl ligands under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add the sulfanylideneindiganyl ligand solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of Sulfanylideneindiganyl–cadmium (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylideneindiganyl–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfanylideneindiganyl–cadmium derivatives, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Sulfanylideneindiganyl–cadmium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is utilized in the development of advanced materials, including sensors and electronic devices
Wirkmechanismus
The mechanism by which Sulfanylideneindiganyl–cadmium (1/1) exerts its effects involves its interaction with specific molecular targets and pathways. The cadmium ion in the complex can interact with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the modulation of cellular processes, such as enzyme activity and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sulfanylideneindiganyl–cadmium (1/1) include other cadmium coordination complexes with different ligands, such as cadmium-amine complexes and cadmium-sulfide complexes .
Uniqueness
What sets Sulfanylideneindiganyl–cadmium (1/1) apart from similar compounds is its unique combination of ligands and the resulting properties. The presence of sulfanylideneindiganyl ligands imparts specific chemical and physical characteristics that make this compound particularly useful in certain applications, such as its enhanced catalytic activity and potential biological effects .
Eigenschaften
CAS-Nummer |
879082-99-2 |
|---|---|
Molekularformel |
CdInS |
Molekulargewicht |
259.30 g/mol |
InChI |
InChI=1S/Cd.In.S |
InChI-Schlüssel |
FCNBPGQGSGENIO-UHFFFAOYSA-N |
Kanonische SMILES |
S=[In].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)



![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)


